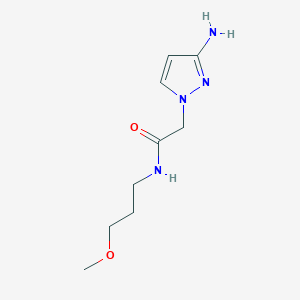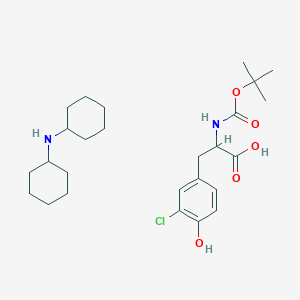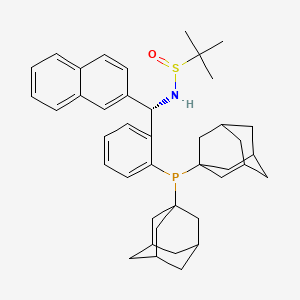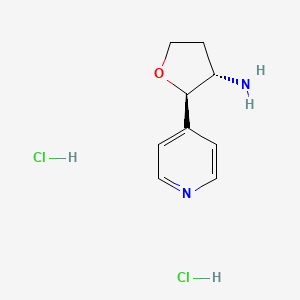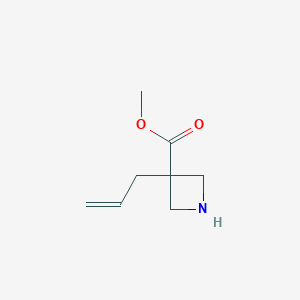
Methyl 3-allylazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-allylazetidine-3-carboxylate is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-allylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of allylamine with methyl 3-bromo-3-oxopropanoate under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Methyl 3-allylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the allyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azetidine ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
科学的研究の応用
Methyl 3-allylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 3-allylazetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can act as a reactive center, participating in various biochemical pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
Methyl azetidine-3-carboxylate: Lacks the allyl group but shares the azetidine ring structure.
3-Allylazetidine: Similar structure but without the ester functional group.
Azetidine-3-carboxylic acid: Contains a carboxylic acid group instead of the ester.
Uniqueness: Methyl 3-allylazetidine-3-carboxylate is unique due to the presence of both the allyl group and the ester functional group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
methyl 3-prop-2-enylazetidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(5-9-6-8)7(10)11-2/h3,9H,1,4-6H2,2H3 |
InChIキー |
YGYXKTHMENHWQS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CNC1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


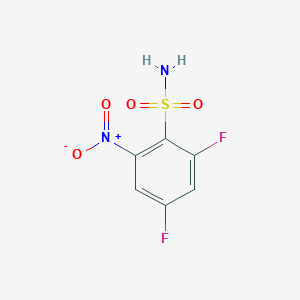
![Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13649054.png)
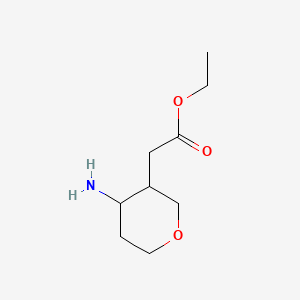
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
![4,6-Dimethylbenzo[d]isothiazole](/img/structure/B13649071.png)
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)
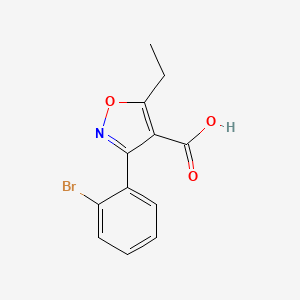
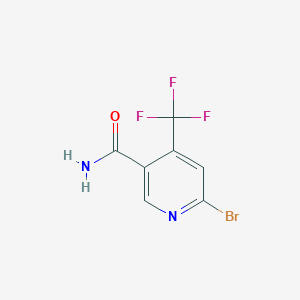
![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
